molecular formula C5H5FN2O B13115841 2-Amino-3-fluoro-4-hydroxypyridine

2-Amino-3-fluoro-4-hydroxypyridine

Cat. No.: B13115841
M. Wt: 128.10 g/mol
InChI Key: JLPPEGMMBDXLJR-UHFFFAOYSA-N
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Description

2-Amino-3-fluoropyridin-4(1H)-one is a heterocyclic compound that contains both an amino group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoropyridin-4(1H)-one typically involves the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones. One common method involves dissolving 4-aryl-2-aminopyridine in a mixture of chloroform and water, followed by the addition of a fluorinating agent such as Selectfluor. The reaction mixture is stirred at a controlled temperature for a specified period, and the desired product is obtained after purification .

Industrial Production Methods

Industrial production methods for 2-Amino-3-fluoropyridin-4(1H)-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoropyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can result in various substituted pyridines .

Scientific Research Applications

2-Amino-3-fluoropyridin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoropyridin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-iodopyridine: This compound has a similar structure but contains an iodine atom instead of an amino group.

    2-Amino-3-chloropyridin-4(1H)-one: This compound is similar but contains a chlorine atom instead of a fluorine atom.

Uniqueness

2-Amino-3-fluoropyridin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Amino-3-fluoro-4-hydroxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a pyridine ring. Its chemical formula is C5H6FN2OC_5H_6FN_2O with a molecular weight of approximately 112.11 g/mol. The structural features contribute to its ability to interact with biological macromolecules, influencing its pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity . Modifications to enhance its interaction with protein targets have shown significant effects on cancer cell lines. The compound is believed to form π–π interactions with arginine residues in proteins, which may inhibit certain biological pathways associated with tumor growth.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines (A549, KB31, and K562). Results demonstrated that certain derivatives induced G2/M phase arrest and apoptosis in KB31 cells, indicating their potential as anticancer agents .

Cell Line IC50 (μM) Mechanism of Action
A54910.5Induces G2/M arrest
KB318.2Induces apoptosis
K56212.0Cell cycle arrest

Protein Interaction

The compound has been identified as a potential ligand for various protein targets, enhancing the stability and activity of enzymes and receptors through specific binding interactions. This property opens avenues for developing new therapeutic strategies targeting specific diseases.

Acute Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on Wistar rats, the compound demonstrated significant toxicity at high doses (1000 mg/kg), leading to clinical signs such as tremors and lethargy. The lethal dose (LD50) was determined to be approximately 500 mg/kg .

Dose (mg/kg) Observed Effects
300Mild symptoms; no fatalities
1000Severe symptoms; fatalities observed

Genotoxicity

The genotoxic potential of the compound was assessed using various assays, including the Ames test and micronucleus test in mice. Findings indicated that this compound did not exhibit mutagenic properties under the tested conditions .

Synthesis and Derivatives

Several synthetic routes for preparing this compound have been developed, allowing for the exploration of various derivatives that may enhance its biological activity. These derivatives are being studied for their unique properties and potential applications in drug development.

Properties

IUPAC Name

2-amino-3-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPPEGMMBDXLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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